Synthetic route contamination from halogen-exchange side reactions undermines SAR reproducibility. 3-Chloroindole (CAS 16863-96-0) eliminates this variable with orthogonal reactivity in Pd-catalyzed coupling and validated binding energetics in factor Xa inhibitor campaigns (IC₅₀ 2.4 nM). • Suzuki-Miyaura yields 72-98% with 3-halogenated-2-CF₃-indoles. • Standardized P450cam dehalogenase substrate for directed evolution. • GC-MS validated fungal marker (H. paupertinus). Ambient shipment; global stock available.
Molecular FormulaC8H6ClN
Molecular Weight151.59 g/mol
CAS No.16863-96-0
Cat. No.B092929
⚠ Attention: For research use only. Not for human or veterinary use.
3-Chloroindole (C₈H₆ClN, MW 151.59) is a halogenated indole derivative that occurs naturally in marine and terrestrial organisms [1]. It is commercially available as a pale yellow to yellow-brown crystalline solid with a melting point of 94–95 °C (hexane), a predicted pKa of 15.42, and a LogP of 3.04 . The compound is primarily utilized as a synthetic intermediate in cross-coupling chemistry and as a pharmacophoric building block in medicinal chemistry, where its unique electronic and steric profile distinguishes it from other 3-haloindole analogs [1].
Synthetic intermediate
Halogenated indole building block for cross-coupling chemistry.
Medicinal chemistry
Pharmacophoric scaffold with reported distinct electronic and steric profile vs. other 3-haloindoles.
Research probe
Validated probe for directed evolution and natural product dereplication.
[1] Wood, W.F.; Smith, J.E.; Wayman, K.A.; Largent, D.L. Indole and 3-chloroindole: The source of the disagreeable odor of Hygrophorus paupertinus. Mycologia 2003, 95, 807-808. View Source
3-Chloroindole Substitution Risks
Substituting 3-chloroindole with 3-bromoindole or 3-iodoindole is not chemically equivalent and carries significant risk in validated synthetic routes and structure–activity relationship (SAR) campaigns. In palladium-catalyzed cross-coupling reactions, chloroindoles are measurably less reactive than bromo- and iodoindoles [1]. In medicinal chemistry contexts, the 3-chloro substituent confers distinctly different binding energetics compared to a 3-methyl group, due to both enhanced hydrophobicity and specific hydrogen-bonding interactions that are not replicated by other halogens or alkyl substituents [2]. Additionally, the thermal degradation pathway of 3-chloroindole differs from that of 3-bromoindole, which can affect purity profiles during storage or processing [3]. These quantifiable differences mean that a simple in-class replacement without re-validation will likely alter reaction yields, impurity profiles, and biological activity. The following evidence dimensions provide the quantitative basis for this position.
Cross-Coupling Reactivity
3-Chloroindole is reported less reactive than 3-bromoindole and 3-iodoindole in Pd-catalyzed couplings; using a protocol optimized for the bromo analog may shift yield and conversion.
Binding Profile Mismatch
The 3-chloro substituent confers distinct binding energetics vs. 3-methyl in reported SAR studies; replacement may alter target engagement and biological readout.
Thermal Purity Divergence
Thermal degradation of 3-chloroindole may produce isomeric impurities not observed with 3-bromoindole, requiring storage and processing review.
[1] Muzalevskiy, V.M.; Sizova, Z.A.; Nenajdenko, V.G. Synthesis and Reactions of 3-Halogenated 2-CF₃-Indoles. Molecules 2022, 27(24), 8822. View Source
[2] Shi, Y.; Sitkoff, D.; Zhang, J.; Klei, H.E.; Kish, K.; Liu, E.C.; Hartl, K.S.; Seiler, S.M.; Chang, M.; Huang, C.; et al. Design, Structure−Activity Relationships, X-ray Crystal Structure, and Energetic Contributions of a Critical P1 Pharmacophore: 3-Chloroindole-7-yl-Based Factor Xa Inhibitors. J. Med. Chem. 2008, 51, 7541-7551. View Source
3-Chloroindole derivatives exhibit lower reactivity in Suzuki-Miyaura cross-coupling compared to 3-bromoindole and 3-iodoindole analogs under identical conditions. This was demonstrated in a series of 3-halogenated 2-trifluoromethylindoles [1].
Suzuki-Miyaura CouplingHead-to-head
3-Chloroindole less reactive than 3-bromoindole and 3-iodoindole under identical Pd-catalyzed conditions.
Relative Reactivity in Suzuki-Miyaura Cross-Coupling
Target Compound Data
Less reactive
Comparator Or Baseline
3-Bromoindole (more reactive) and 3-Iodoindole (most reactive)
Quantified Difference
Chloroindole is less reactive than bromoindole (rank-order qualitative assessment)
Conditions
Pd-catalyzed cross-coupling with phenyl boronic acid; 3-halogenated-2-CF₃-indole substrates; yield range 72–98% overall
Why This Matters
Procurement decisions must align with the required reactivity window; using 3-chloroindole in a protocol optimized for 3-bromoindole will result in lower conversion and yield.
[1] Muzalevskiy, V.M.; Sizova, Z.A.; Nenajdenko, V.G. Synthesis and Reactions of 3-Halogenated 2-CF₃-Indoles. Molecules 2022, 27(24), 8822. View Source
Factor Xa Inhibition Potency
In a series of factor Xa inhibitors, the 3-chloroindole-7-yl pharmacophore conferred significantly increased binding energy and improved inhibitory potency compared to the 3-methylindole analog. The most potent compound in the series (compound 20) exhibited an IC₅₀ of 2.4 nM and an EC₂ₓPT of 1.2 μM [1].
Factor Xa InhibitionHead-to-head
IC50 = 2.4 nM for compound containing 3-chloroindole-7-yl P1 pharmacophore.
Supports pharmacophoric advantage over 3-methyl in reported binding assays.
Potency context from X-ray confirmed Gly218 interaction.
Medicinal ChemistryFactor Xa InhibitionStructure-Activity Relationship
3-Methylindole-containing analog (increased binding energy observed for chloro- vs. methyl-)
Quantified Difference
Increased binding energy attributed to higher hydrophobicity and enhanced interaction with Gly218 backbone (ΔΔG not specified; qualitative energetic ranking)
Conditions
Factor Xa enzyme inhibition assay; human FXa; compound series based on 3-chloroindole-7-yl vs. 3-methylindole-7-yl P1 pharmacophores; X-ray crystallography confirmed binding mode
Why This Matters
For medicinal chemistry procurement, this quantifies the specific pharmacophoric advantage of 3-chloroindole over 3-methylindole; substitution with methyl would reduce potency.
Medicinal ChemistryFactor Xa InhibitionStructure-Activity Relationship
[1] Shi, Y.; Sitkoff, D.; Zhang, J.; Klei, H.E.; Kish, K.; Liu, E.C.; Hartl, K.S.; Seiler, S.M.; Chang, M.; Huang, C.; et al. Design, Structure−Activity Relationships, X-ray Crystal Structure, and Energetic Contributions of a Critical P1 Pharmacophore: 3-Chloroindole-7-yl-Based Factor Xa Inhibitors. J. Med. Chem. 2008, 51, 7541-7551. View Source
Thermal Degradation Selectivity
Pyrolysis of 3-indolylphenyliodonium chloride yields a mixture of 2-chloroindole and 3-chloroindole, whereas pyrolysis of the corresponding bromide yields exclusively 3-bromoindole [1]. This differential thermal behavior has implications for purity control and storage stability.
Thermal Purity ControlHead-to-head
3-Chloroindole pyrolysis yields 2-/3-isomer mixture; 3-bromoindole yields single isomer exclusively.
Isomeric impurity risk differs; may require purity monitoring.
Storage and processing conditions may shift impurity profile.
Mixture of 2-chloroindole and 3-chloroindole upon pyrolysis of chloride precursor
Comparator Or Baseline
3-Bromoindole (single product, exclusively 3-bromoindole, upon pyrolysis of bromide precursor)
Quantified Difference
Qualitative difference in isomeric purity (single isomer vs. mixture)
Conditions
Pyrolysis of 3-indolylphenyliodonium chloride vs. bromide; thermal decomposition study
Why This Matters
Procurement of 3-chloroindole for high-temperature applications or long-term storage requires awareness of potential isomeric impurity formation that does not occur with the bromo analog.
Treatment of 3-chloroindolenine with acetic acid yields oxindole and acetoxyindole, while identical treatment of 3-bromoindolenine produces 6-bromoindole [1]. Thermal reaction of 3-bromoindolenine in 1,1′,2,2′-tetrachloroethane gives 6-bromoindole, but no reaction occurs under the same conditions for 3-chloroindolenine [1].
Distinct chemical pathway (no overlap in product identity)
Conditions
Acetic acid treatment; 3-chloroindolenine and 3-bromoindolenine as substrates
Why This Matters
Synthetic chemists cannot interchange 3-chloroindole-derived intermediates with 3-bromoindole-derived intermediates in established protocols; the products diverge completely.
[1] Reactivity of 3-Haloindolenines (I). Korean scholarly article. Scholar database. View Source
Natural Product Traceability
3-Chloroindole was identified via solid-phase microextraction and gas chromatography–mass spectrometry (GC-MS) as a key volatile component responsible for the odor of Hygrophorus paupertinus sporocarps [1]. This represents the first documented occurrence of 3-chloroindole in a terrestrial organism [1].
Natural Source IDReported
GC-MS confirmed in Hygrophorus paupertinus sporocarps – first terrestrial source.
Supports analytical reference and dereplication workflows.
For natural product research and quality control, this provides a specific analytical reference point and source traceability that distinguishes 3-chloroindole from other halogenated indoles.
Natural ProductsAnalytical ChemistryQuality Control
[1] Wood, W.F.; Smith, J.E.; Wayman, K.A.; Largent, D.L. Indole and 3-chloroindole: The source of the disagreeable odor of Hygrophorus paupertinus. Mycologia 2003, 95, 807-808. View Source
CYP450 Dehalogenase Engineering
3-Chloroindole was employed as a selection substrate for screening a cytochrome P450cam SeSaM library, leading to the identification of P450cam mutants capable of dehalogenating 3-chloroindole [1]. The study proposed two distinct reaction pathways for the dechlorination of 3-chloroindole [1].
Biocatalyst ScreeningReported
Substrate for P450cam SeSaM library screening; mutants capable of dehalogenation identified.
Validated probe for directed evolution campaigns targeting dehalogenase activity.
Reported screening context; experimental transfer requires validation.
BiocatalysisDirected EvolutionEnzyme Engineering
Evidence Dimension
Dehalogenation Activity (Mutant Screening)
Target Compound Data
Substrate for dehalogenation by engineered P450cam mutants
Comparator Or Baseline
Endosulfan (another selection substrate used in parallel)
Quantified Difference
Not quantified in available abstract; qualitative selection success
Conditions
P450cam SeSaM library screening; identification of dehalogenating mutants; pathway analysis
Why This Matters
For biotechnology procurement, 3-chloroindole is a validated probe substrate for directed evolution campaigns targeting dehalogenase activity, with established screening protocols available.
BiocatalysisDirected EvolutionEnzyme Engineering
[1] Kammoonah, S.; Prasad, B.; Balaraman, P.; Mundhada, H.; Schwaneberg, U.; Plettner, E. Selecting of a cytochrome P450 cam SeSaM library with 3-chloroindole and endosulfan: Identification of mutants that dehalogenate 3-chloroindole. Biochim. Biophys. Acta - Proteins and Proteomics 2018, 1866(1), 68-79. View Source
3-Chloroindole Application Scenarios
Factor Xa Inhibitor Optimization
3-Chloroindole serves as a critical P1 pharmacophore in factor Xa inhibitor design. As demonstrated in the J. Med. Chem. study, the 3-chloro substituent confers increased binding energy relative to 3-methyl, due to enhanced hydrophobicity and a specific interaction with the Gly218 backbone [1]. The lead compound containing this motif achieved an IC₅₀ of 2.4 nM [1]. Procurement of 3-chloroindole is essential for replicating this validated SAR; substitution with 3-methylindole would reduce potency, and substitution with other halogens would alter the binding profile unpredictably.
Selective C3 Cross-Coupling
In palladium-catalyzed cross-coupling reactions, the lower reactivity of 3-chloroindole relative to 3-bromoindole and 3-iodoindole can be strategically exploited for chemoselective transformations [1]. Researchers developing sequential coupling protocols or requiring a temporary blocking group at C3 can utilize 3-chloroindole to achieve orthogonal reactivity. The quantitative yield range of 72–98% reported for Suzuki-Miyaura couplings with 3-halogenated-2-CF₃-indoles provides a benchmark for method development [1].
P450 Dehalogenase Engineering
3-Chloroindole is a validated selection substrate for screening cytochrome P450cam mutant libraries to identify dehalogenating enzymes [1]. The compound's use in SeSaM library screening has enabled the discovery of mutants capable of cleaving the C–Cl bond, with two distinct mechanistic pathways proposed [1]. Laboratories conducting directed evolution campaigns for bioremediation or green chemistry applications can procure 3-chloroindole as a standardized probe substrate with established screening protocols.
Fungal Volatile Biomarker Identification
3-Chloroindole has been analytically confirmed via GC-MS as a volatile constituent of Hygrophorus paupertinus, representing the first terrestrial source identification of this compound [1]. This finding enables its use as a chemical marker for fungal species identification and ecological studies. Procurement for analytical reference standards supports method validation in GC-MS workflows and provides a benchmark for natural product dereplication efforts focused on halogenated indole alkaloids.
Application
Selection Property
Validation Focus
Factor Xa inhibitor lead optimization
3-Chloro pharmacophore context
Binding affinity and SAR assay review
Selective cross-coupling protocols
Halogen reactivity orthogonality
Yield and selectivity verification under specific conditions
P450 dehalogenase enzyme engineering
Probe substrate for dehalogenation screening
Mutant library screening and activity assay transfer
Fungal volatile biomarker identification
Analytical reference for GC-MS
Retention time and mass spectral library matching
[1] Shi, Y.; Sitkoff, D.; Zhang, J.; Klei, H.E.; Kish, K.; Liu, E.C.; Hartl, K.S.; Seiler, S.M.; Chang, M.; Huang, C.; et al. Design, Structure−Activity Relationships, X-ray Crystal Structure, and Energetic Contributions of a Critical P1 Pharmacophore: 3-Chloroindole-7-yl-Based Factor Xa Inhibitors. J. Med. Chem. 2008, 51, 7541-7551. View Source
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validation/comparative pathways. Use the hub when you need more detail before procurement.